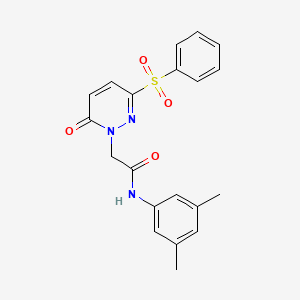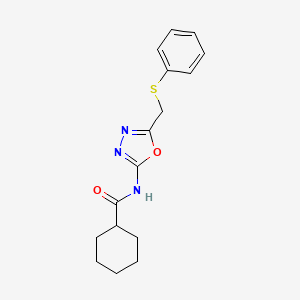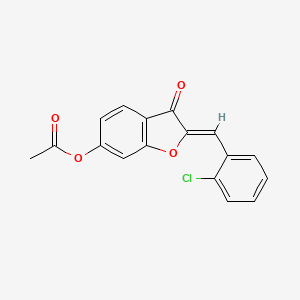![molecular formula C23H17N3O B2542991 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1251682-56-0](/img/structure/B2542991.png)
8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a derivative of the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (DPPQ) family. The DPPQ derivatives are known for their photoluminescent properties, which are highly solvatochromic, meaning their emission spectra change with the polarity of the solvent . These compounds are of interest due to their potential applications in electroluminescent devices such as organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of DPPQ derivatives typically involves the catalytic reduction of nitrobenzyl-substituted pyrazolinones or the interaction of aminobenzyl precursors with aldehydes and ketones . The specific synthesis route for 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, but it can be inferred that similar methods could be applied with methoxy substituents to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of DPPQ derivatives is characterized by spectroscopic methods, including mass, infrared (IR), and proton nuclear magnetic resonance (1H NMR) spectra . These techniques allow for the determination of the molecular framework and the identification of substituents like methoxy groups. The presence of such substituents can significantly affect the electronic properties of the molecule, which in turn influences its photophysical behavior.
Chemical Reactions Analysis
The DPPQ derivatives undergo various chemical reactions depending on the substituents and reaction conditions. For instance, the reduction of spiro compounds with sodium borohydride or lithium aluminum hydride leads to different products compared to reduction with zinc and acetic acid . These reactions are crucial for modifying the electronic structure and, consequently, the photophysical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of DPPQ derivatives, such as solvatochromism, are significant for their application in electroluminescent devices. The solvatochromic behavior indicates strong electron transfer effects within the molecule upon excitation . The electroluminescence (EL) spectra of OLEDs containing these compounds show that the emission can be tuned across the blue to green spectral regions by doping the polyvinylcarbazole (PVK) host matrix with different DPPQ derivatives . This tunability is essential for the development of OLEDs with specific color emission requirements.
科学的研究の応用
Supramolecular Aggregation
The study of supramolecular aggregation has been significantly enhanced by examining the effects of substitution on molecules similar to 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline. Portilla et al. (2005) explored how different substitutions affect the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, revealing that molecules are linked into complex structures by a combination of hydrogen bonds and π-π interactions. This research provides insights into how molecular modifications can influence the formation and properties of supramolecular aggregates (Portilla, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).
Electroluminescent Materials
In the realm of electroluminescence, Gondek et al. (2008) characterized a series of methoxy and carboethoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline. Their findings demonstrate the potential of these compounds as materials for electroluminescent applications, highlighting their solvatochromic photoluminescent spectra and suitability for use in organic light-emitting diodes (OLEDs). This research underscores the importance of molecular engineering in developing new materials for electronic and photonic devices (Gondek, E., Całus, S., Danel, A., & Kityk, A., 2008).
Antimicrobial Compounds
El-Gamal et al. (2016) synthesized a series of novel quinoline derivatives, including those related to 8-methoxy-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, to evaluate their antimicrobial activity. This study not only expands the understanding of quinoline derivatives as potential antimicrobial agents but also demonstrates the importance of structural modifications in enhancing biological activity against various bacterial and fungal strains (El-Gamal, K. M., Hagrs, M. S., & Abulkhair, H. S., 2016).
Corrosion Inhibition
Saraswat and Yadav (2020) explored the corrosion inhibition behavior of quinoxaline derivatives for mild steel in an acidic medium. Their findings suggest that such compounds, including those structurally similar to 8-methoxy-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, exhibit significant corrosion inhibition efficiency, highlighting the potential of these derivatives in protecting metals from corrosion in industrial applications (Saraswat, V. & Yadav, M., 2020).
Protein Kinase Inhibitors
Lapa et al. (2013) discovered that 3-amino-1H-pyrazolo[3,4-b]quinolines, closely related to 8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, possess wide protein kinase inhibitory activity. This research offers a new avenue for developing kinase inhibitors, with potential implications for treating diseases regulated by protein kinases (Lapa, G., Bekker, O. B., Mirchink, E., Danilenko, V., & Preobrazhenskaya, M., 2013).
Safety and Hazards
特性
IUPAC Name |
8-methoxy-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-12-13-21-19(14-18)23-20(15-24-21)22(16-8-4-2-5-9-16)25-26(23)17-10-6-3-7-11-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKUWUIJHHADSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2542918.png)
![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)



![(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2542927.png)
![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2542928.png)

![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)
